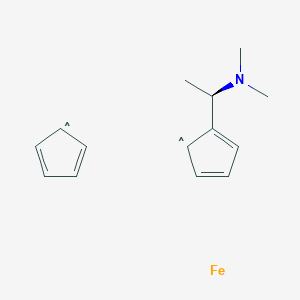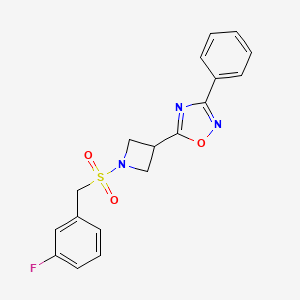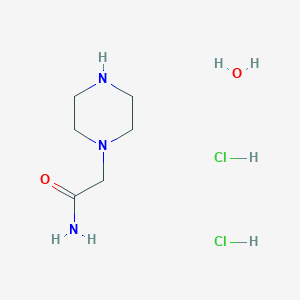
6-Bromo-5-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrNO It is a derivative of quinoline, where the quinoline ring is substituted with a bromine atom at the 6th position and a methoxy group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methoxyquinoline can be achieved through several methods. One common approach involves the bromination of 5-methoxyquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 6-Bromo-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Organometallic reagents, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper.
Oxidation: Potassium permanganate, chromium trioxide, and solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or ethanol.
Major Products:
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline derivatives with functional groups such as aldehydes, ketones, or carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
6-Bromo-5-methoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用機序
The mechanism of action of 6-Bromo-5-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with their metabolic processes.
類似化合物との比較
5-Methoxyquinoline: Lacks the bromine substitution, which may result in different reactivity and biological activity.
6-Bromoquinoline: Lacks the methoxy group, which can affect its chemical properties and applications.
Quinoline: The parent compound without any substitutions, used as a reference for comparing the effects of different substituents.
Uniqueness: 6-Bromo-5-methoxyquinoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
特性
IUPAC Name |
6-bromo-5-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBAQGIUVQWRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3014419.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3014420.png)


![diethyl 2,2'-(3-(tert-butyl)-9-methyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetate](/img/structure/B3014425.png)


![N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B3014431.png)


![2-[2-(4-ETHOXYPHENYL)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B3014436.png)
